3-Pyridineacetaldehyde, alpha-oxo-

Descripción

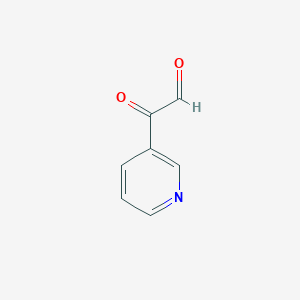

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-oxo-2-pyridin-3-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-5-7(10)6-2-1-3-8-4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWQVIHKOJBDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437020 | |

| Record name | 3-PYRIDINEACETALDEHYDE, ALPHA-OXO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63464-84-6 | |

| Record name | 3-PYRIDINEACETALDEHYDE, ALPHA-OXO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Pyridineacetaldehyde, Alpha Oxo and Its Precursors

Strategies for Constructing the Pyridine (B92270) Core

The formation of the pyridine ring with the desired 3-substitution pattern is a critical first step. Various synthetic strategies have been developed, ranging from classical condensation reactions to modern multi-component and functionalization techniques.

Classical Pyridine Syntheses Adapted for 3-Substitution Patterns

The Hantzsch pyridine synthesis, a classic multi-component reaction, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). chemtube3d.comwikipedia.org This reaction initially produces a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.orgorganic-chemistry.org For the synthesis of 3-substituted pyridines, the choice of the β-ketoester is crucial.

Modifications to the classical Hantzsch synthesis have been developed to improve yields and expand its scope. These include the use of microwave irradiation and greener reaction conditions, such as aqueous micelles, which can accelerate the reaction and simplify purification. wikipedia.org

Table 1: Key Features of Hantzsch-Type Pyridine Synthesis

| Feature | Description |

| Reactants | Aldehyde, 2 equivalents of a β-ketoester, ammonia or ammonium acetate. chemtube3d.com |

| Intermediate | 1,4-dihydropyridine. wikipedia.org |

| Final Step | Oxidation to the corresponding pyridine. wikipedia.org |

| Modifications | Microwave-assisted synthesis, use of ionic liquids, aqueous micellar conditions. wikipedia.org |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like substituted pyridines in a single step. chemistryviews.orgacsgcipr.org These reactions combine three or more starting materials to form a product that incorporates most or all of the atoms of the reactants. thieme-connect.com

Several MCRs have been developed for the synthesis of functionalized pyridines. For instance, a one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation provides a convenient route to highly functionalized N-alkylated pyridines. nih.gov This process is thought to proceed through a sequence of Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent aromatization. nih.gov Another example involves the reaction of 3-(cyanoacetyl)indoles, aldehydes, heterocyclic ketones, and ammonium acetate to yield indole-containing pyridine derivatives. thieme-connect.com

More recent advancements include the development of a metal-free, deoxygenative three-component reaction involving alcohols, styrenes, and cyanopyridines, which proceeds via a radical mechanism initiated by a photocatalyst. chemistryviews.org This method is notable for its broad substrate scope and applicability to late-stage functionalization. chemistryviews.org

Table 2: Examples of Multi-Component Reactions for Pyridine Synthesis

| Reaction Type | Starting Materials | Key Features |

| Tandem Reaction | Aldehydes, malononitrile, N-alkyl-2-cyanoacetamides | Microwave-assisted, base-promoted. nih.gov |

| Indole-Containing Pyridines | 3-(Cyanoacetyl)indoles, aldehydes, heterocyclic ketones, ammonium acetate | One-pot, high yields, broad substrate scope. thieme-connect.com |

| Deoxygenative Radical Reaction | Alcohols, styrenes, cyanopyridines | Metal-free, photocatalyzed, suitable for late-stage modification. chemistryviews.org |

| Aza-Wittig/Diels-Alder Sequence | Aryl/heteroaromatic aldehydes, α,β-unsaturated acids, push-pull enamines | Two-pot, three-component process. whiterose.ac.uk |

De Novo Synthesis of Pyridine Ring with Pre-installed Functionality

De novo synthesis strategies aim to construct the pyridine ring with the desired functionality already in place, avoiding the need for later-stage modifications. This approach often provides better control over regioselectivity. An iridium-catalyzed dehydrogenative condensation of alcohols and 1,3-amino alcohols is one such method that allows for the regioselective construction of unsymmetrically substituted pyridines. capes.gov.br

Functionalization of Existing Pyridine Derivatives at the 3-Position

Direct functionalization of the pyridine ring at the C-3 position presents a significant challenge due to the electronic nature of the heterocycle, which typically favors reactions at the C-2, C-4, and C-6 positions. nih.govrsc.org However, recent advances have enabled regioselective meta-C-H functionalization.

One strategy involves the temporary dearomatization of the pyridine ring to form a more reactive intermediate. For example, borane-catalyzed hydroboration of pyridines generates nucleophilic dihydropyridines, which can then undergo enantioselective allylation at the C-3 position, followed by oxidative aromatization. acs.org Another approach utilizes photochemical valence isomerization of pyridine N-oxides to achieve C-3 selective hydroxylation. acs.org

Approaches to Introducing the Alpha-Oxo Acetaldehyde (B116499) Moiety

Once the 3-substituted pyridine core is obtained, the next critical step is the introduction of the alpha-oxo acetaldehyde group. This can be achieved through various synthetic transformations.

One common method involves the oxidation of a suitable precursor. For example, the oxidation of a 3-acetylpyridine (B27631) derivative could potentially yield the desired product, although controlling the oxidation to the aldehyde stage without further oxidation to the carboxylic acid can be challenging. The Etard reaction, which uses chromyl chloride, is a classic method for oxidizing a methyl group attached to an aromatic ring to an aldehyde. ncert.nic.in

Another approach involves the manipulation of a pre-existing functional group. For instance, a 3-cyanopyridine (B1664610) could be reduced to the corresponding aldehyde via the Stephen reaction, which involves reduction with stannous chloride and hydrochloric acid to form an imine intermediate that is then hydrolyzed. ncert.nic.in

A more direct, albeit potentially challenging, method could involve the direct acylation of a 3-lithiopyridine or a related organometallic species with a suitable electrophile, followed by oxidation. The direct decarboxylative arylation of α-oxo acids using synergistic visible-light-mediated photoredox and nickel catalysis offers a modern approach to forming the ketone functionality. princeton.edu While not directly applied to the synthesis of 3-Pyridineacetaldehyde, alpha-oxo-, the principles could be adapted.

The protection of the aldehyde functionality, for instance as an acetal (B89532), is often a crucial step in multi-step syntheses to prevent unwanted side reactions. acs.org The acetal can then be deprotected in the final step to reveal the aldehyde group.

Oxidation Reactions for Aldehyde and Alpha-Keto Group Formation

A primary and well-established route to 3-Pyridineacetaldehyde, alpha-oxo- is the oxidation of a suitable precursor, most commonly 3-acetylpyridine. This transformation specifically targets the methyl group adjacent to the carbonyl, converting it into an aldehyde to form the desired 1,2-dicarbonyl structure.

One of the most frequently employed reagents for this purpose is selenium dioxide (SeO₂) a . orgsyn.orgsggscollegepatnacity.ac.in The Riley oxidation, as this reaction is known, is a classical method for the α-oxidation of ketones. wikipedia.org The reaction involves the oxidation of the methylene (B1212753) group adjacent to the carbonyl. sggscollegepatnacity.ac.in For the synthesis of 3-Pyridineacetaldehyde, alpha-oxo-, 3-acetylpyridine is refluxed with a stoichiometric amount of SeO₂ in a solvent such as dioxane or 95% ethanol (B145695). orgsyn.org The mechanism proceeds through the enol tautomer of the ketone, which attacks the electrophilic selenium center. Subsequent rearrangement and hydrolysis yield the target dicarbonyl compound and elemental selenium. wikipedia.org

Other modern oxidation methods can also be applied for the synthesis of α-keto aldehydes from various precursors. rsc.orgrsc.org For instance, copper-catalyzed selective oxidation of α-hydroxy ketones using oxygen as the oxidant presents an efficient method for preparing α-keto aldehydes. rsc.orgrsc.org While not directly starting from 3-acetylpyridine, this highlights a potential alternative route if a corresponding α-hydroxy ketone precursor were available.

Below is a table summarizing typical conditions for the Riley oxidation of acetylpyridines.

| Precursor | Oxidizing Agent | Solvent | Conditions | Product | Yield | Reference |

| Acetophenone | Selenium Dioxide | Dioxane/Water | Reflux, 4 hours | Phenylglyoxal | 69-72% | orgsyn.org |

| 3-Acetylpyridine | Selenium Dioxide | Dioxane or Ethanol | Reflux | 3-Pyridineacetaldehyde, alpha-oxo- | Moderate | orgsyn.orgsggscollegepatnacity.ac.in |

Carbonyl Homologation Strategies

Carbonyl homologation refers to a set of reactions that extend a carbonyl compound by one or more carbon atoms. For the synthesis of 3-Pyridineacetaldehyde, alpha-oxo-, this could involve the transformation of a simpler pyridine carbonyl compound, such as a pyridine-3-carboxaldehyde, into the desired α-ketoaldehyde.

One-carbon homologation of aldehydes can be achieved through various methods, though their specific application to pyridine aldehydes to form α-ketoaldehydes is less commonly documented than direct oxidation. researchgate.net Strategies often involve the use of reagents that can deliver a masked carbonyl group. For example, the reaction of an aldehyde with a 1,1-bis-dimethylphosphonate derivative can lead to a one-carbon homologated carboxylic acid derivative after hydrolysis, which could potentially be adapted. researchgate.net

Another general approach is the hydroformylation, or oxo process, which adds a formyl group and a hydrogen atom across a double bond. prepchem.com While typically applied to alkenes to produce aldehydes, variations exist. For instance, the hydroformylation of functionalized olefins like allyl alcohol can be achieved. prepchem.com A hypothetical route could involve the hydroformylation of a vinylpyridine derivative, although controlling regioselectivity to obtain the branched α-ketoaldehyde product would be a significant challenge.

Derivatization from Alpha-Halogenated Carbonyls and Subsequent Transformations

The use of α-halogenated carbonyl compounds as precursors offers another synthetic avenue. This strategy involves introducing a halogen at the carbon alpha to a carbonyl group, which can then be displaced or transformed to generate the desired α-ketoaldehyde functionality.

A common reaction is the acid-catalyzed α-halogenation of a ketone like 3-acetylpyridine. libretexts.org This proceeds through an enol intermediate which acts as a nucleophile, attacking an electrophilic halogen (e.g., Br₂). libretexts.org The resulting α-bromo ketone, such as 3-(bromoacetyl)pyridine, is a versatile intermediate.

Subsequent transformation of the α-haloketone is required to generate the second carbonyl group. While direct nucleophilic substitution with a hydroxide (B78521) equivalent can be complex, other methods are available. For example, α-bromo ketones can be converted into α,β-unsaturated carbonyls through elimination by treatment with a base like pyridine. libretexts.org Although this specific transformation does not directly yield the target compound, it illustrates the reactivity of the α-halogenated intermediate. A more direct, albeit multistep, example involves the reaction of methyl-3α,7α-diacetoxy-11α-bromo-12-oxo-5β-cholan-24-oate, where the α-bromo ketone is part of a more complex steroid. The bromo-ketone is converted to a halo-alcohol and then back to a ketone, demonstrating the manipulation of such functionalities. nih.govnih.gov

| Starting Material | Reagent(s) | Intermediate | Transformation | Product | Reference |

| Ketone | Acid, Halogen (e.g., Br₂) | α-Haloketone | Elimination with Pyridine | α,β-Unsaturated Ketone | libretexts.org |

| Methyl-3α,7α-diacetoxy-11α-bromo-12-oxo-5β-cholan-24-oate | NaBH₄, Pyridine, HBr/HI | 12α-halo-11β-alcohol | Oxidation | Methyl 3α,7α-diacetoxy-11-oxo-5β-cholan-24-oate | nih.govnih.gov |

Convergent and Divergent Synthetic Routes

The synthesis of 3-Pyridineacetaldehyde, alpha-oxo- can be approached through both convergent and divergent strategies. Convergent syntheses involve the separate preparation of key fragments that are later joined, while divergent syntheses involve the modification of a common intermediate to produce a variety of related structures, including the target compound.

Total Synthesis Pathways of 3-Pyridineacetaldehyde, alpha-oxo-

A direct and common total synthesis of 3-Pyridineacetaldehyde, alpha-oxo- is a linear sequence starting from 3-acetylpyridine. This pathway is characterized by the direct oxidation of the acetyl group.

Linear Synthesis via Oxidation:

Step 1: Synthesis of the key intermediate, 3-acetylpyridine (see 2.3.2).

Step 2: Oxidation of 3-acetylpyridine using selenium dioxide (Riley Oxidation). orgsyn.orgsggscollegepatnacity.ac.in The reaction is typically performed under reflux in a solvent like dioxane, yielding 3-Pyridineacetaldehyde, alpha-oxo- after purification to remove the precipitated selenium. orgsyn.org

Another potential, though less direct, pathway could start from ethyl 4-chloroacetoacetate. This multi-step synthesis would involve reduction, cyclization, and hydrolysis steps to build the pyridine ring and the desired side chain.

Synthesis of Key Intermediates

The primary precursor for the most common synthetic route is 3-acetylpyridine . Several methods exist for its preparation:

From Nicotinic Acid Derivatives: A prevalent industrial method involves the gas-phase reaction of a nicotinic acid ester, such as methyl or ethyl nicotinate (B505614), with acetic acid at high temperatures (e.g., 400-450 °C) over a metal oxide catalyst. chemicalbook.comgoogle.com Catalysts are often based on titanium dioxide or alumina-silica with alkali or alkaline earth metal oxides. chemicalbook.comgoogle.com Selectivities towards 3-acetylpyridine can reach up to 78%. google.com

From Ethyl Nicotinate and Ethyl Acetoacetate: 3-Acetylpyridine can also be produced from ethyl nicotinate and ethyl acetoacetate, which in principle involves the hydrolysis of an acetoacetylpyridine intermediate. chemicalbook.com

From Pyridine and Acetyl Chloride: The reaction of pyridine with acetyl chloride is another established laboratory method for synthesizing 3-acetylpyridine. guidechem.com

| Precursor(s) | Reagents/Catalyst | Conditions | Product | Yield/Selectivity | Reference |

| Butyl Nicotinate, Acetic Acid | TiO₂/Al₂O₃-SiO₂ catalyst | 410 °C, gas phase | 3-Acetylpyridine | 73% Yield, 78% Selectivity | google.com |

| Methyl Nicotinate, Acetic Acid | TiO₂/Na₂O catalyst | 400 °C, gas phase | 3-Acetylpyridine | 60% Selectivity | chemicalbook.com |

| Pyridine, Acetyl Chloride | N/A | Laboratory Scale | 3-Acetylpyridine | Established Method | guidechem.com |

Green Chemistry Principles in the Synthesis of 3-Pyridineacetaldehyde, alpha-oxo-

Applying green chemistry principles to the synthesis of pyridine derivatives like 3-Pyridineacetaldehyde, alpha-oxo- aims to reduce environmental impact by using safer reagents, minimizing waste, and improving energy efficiency. rasayanjournal.co.inresearchgate.net

Key green approaches applicable to pyridine synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly shorter reaction times, higher yields, and purer products compared to conventional heating. nih.govnih.govorganic-chemistry.org For instance, the Bohlmann-Rahtz pyridine synthesis, traditionally a two-step process, can be performed in a single step under microwave conditions, reducing reaction times from hours to minutes and increasing yields. organic-chemistry.org One-pot, multi-component reactions to form pyridine derivatives are also efficiently promoted by microwave heating, sometimes under solvent-free conditions, which further enhances the green credentials of the process. nih.govnih.gov

Use of Greener Catalysts and Solvents: Replacing hazardous reagents and solvents is a core tenet of green chemistry. The development of syntheses using environmentally benign catalysts, such as copper ferrite (B1171679) magnetic nanoparticles which can be easily recovered and reused, is a significant step forward. researchgate.net Performing reactions in water or using solvent-free conditions, where applicable, drastically reduces volatile organic compound (VOC) emissions. rsc.org

Multi-component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a product that contains significant portions of all starting materials. rasayanjournal.co.in This approach improves atom economy and reduces the number of synthetic and purification steps, thereby minimizing waste. rasayanjournal.co.innih.gov The synthesis of functionalized pyridines via one-pot, four-component reactions exemplifies this principle. nih.gov

The table below compares conventional and microwave-assisted methods for a representative pyridine synthesis.

| Method | Reaction Time | Yield | Environmental Considerations | Reference |

| Conventional Heating | 6-9 hours | 71-88% | Longer heating times, higher energy consumption. | nih.gov |

| Microwave Irradiation | 2-7 minutes | 82-94% | Shorter reaction times, lower energy use, often cleaner reactions. | nih.gov |

While the direct oxidation of 3-acetylpyridine with selenium dioxide is an effective method, it involves a toxic reagent (SeO₂). Future research guided by green chemistry principles would focus on developing catalytic, oxidation-based methods using benign oxidants like O₂ or H₂O₂ to synthesize 3-Pyridineacetaldehyde, alpha-oxo-. rsc.org

Catalyst Development for Sustainable Production

The industrial production of aldehydes often relies on the oxo process, or hydroformylation, which involves the reaction of an alkene with carbon monoxide and hydrogen. mt.comwikipedia.org This process typically utilizes transition metal catalysts, such as cobalt or rhodium complexes, to produce aldehydes. mt.comunits.it The development of these catalysts has been a key area of research to improve selectivity and efficiency. For instance, the use of rhodium-based catalysts allows for lower pressure conditions compared to cobalt-based systems. units.it

In the context of producing pyridine-containing compounds, catalyst choice is crucial. For example, piperidine (B6355638) in ethanol has been used as a catalyst in multi-step syntheses involving cyclization reactions to form the pyridine ring. Furthermore, base-mediated cyclization using potassium carbonate in glycerol (B35011) at elevated temperatures has been shown to be effective for creating pyridine derivatives.

Recent advancements in catalysis have also explored the use of nanomaterials. A titanium nanomaterial-based sulfonic acid catalyst has demonstrated high efficiency in the synthesis of certain quinoline (B57606) derivatives under solvent-free conditions, a methodology that could potentially be adapted for the synthesis of 3-Pyridineacetaldehyde, alpha-oxo-. researchgate.net Another approach involves the use of photoredox and nickel catalysis for the direct decarboxylative arylation of α-oxo acids to form ketones. nih.govprinceton.edu This method offers a mild route to related carbonyl compounds and highlights the potential for innovative catalytic systems in the synthesis of complex molecules.

The following table summarizes various catalytic systems used in the synthesis of pyridines and related compounds:

| Catalyst System | Precursors/Reaction Type | Key Advantages |

| Rhodium Complexes | Hydroformylation of alkenes | High activity at low pressure |

| Cobalt Complexes | Hydroformylation of alkenes | Cost-effective |

| Piperidine in Ethanol | Multi-step synthesis with cyclization | Controlled reaction for purity |

| K₂CO₃ in Glycerol | Base-mediated cyclization | Effective for pyridine derivative formation |

| Titanium Nanomaterial Sulfonic Acid | Synthesis of quinoline derivatives | High efficiency under solvent-free conditions |

| Photoredox and Nickel Catalysis | Decarboxylative arylation of α-oxo acids | Mild reaction conditions |

Solvent-Free and Aqueous Medium Reactions

The development of solvent-free and aqueous medium reactions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical synthesis. In the synthesis of pyridine derivatives, several environmentally friendly methods have been explored.

One-pot syntheses in ethanol and aqueous ammonia at room temperature have been successfully employed for the creation of terpyridine isomers. researchgate.net This approach is not only more sustainable but also simplifies the reaction procedure. Solvent-free conditions have also proven effective. For instance, the synthesis of pyrimidine (B1678525) derivatives has been achieved using a modified montmorillonite (B579905) nanostructure as a catalyst in the absence of a solvent. researchgate.net Similarly, iron-based metal-organic framework/copper oxide nanocomposites have been used for the one-pot synthesis of pyridone derivatives under solvent-free conditions, achieving a high yield.

These examples demonstrate a clear trend towards minimizing solvent use in the synthesis of heterocyclic compounds, which can be applied to the production of 3-Pyridineacetaldehyde, alpha-oxo-.

The table below outlines examples of solvent-free and aqueous reaction conditions for the synthesis of related heterocyclic compounds:

| Reaction Condition | Target Compound Class | Catalyst/Reagents |

| Solvent-Free | Pyridone derivatives | Fe-based MOF@CuO nanocomposites |

| Solvent-Free | Pyrimidine derivatives | Modified montmorillonite nanostructure |

| Ethanol and Aqueous Ammonia | Terpyridine isomers | One-pot synthesis at room temperature |

Stereoselective Synthesis Considerations

For molecules with chiral centers or the potential for tautomerism, stereoselective synthesis is a critical consideration. While 3-Pyridineacetaldehyde, alpha-oxo- itself does not possess a chiral center, the principles of stereoselective synthesis are highly relevant for the synthesis of its derivatives or more complex molecules where it serves as a building block.

A significant area of research in this field is the use of biocatalysts, particularly aldolases, for the stereoselective synthesis of 2-oxo acids. nih.gov These enzymes can facilitate carbon-carbon bond formation with a high degree of control over the stereochemistry of the product. nih.gov Research has focused on protein engineering and high-throughput screening to expand the range of substrates that can be used and to access different enantiomeric and diastereomeric products. nih.govnih.gov

For example, engineered variants of the enzyme KphMT from E. coli have been shown to catalyze the formation of 3,3-disubstituted 2-oxo acids with good stereoselectivity. nih.gov These biocatalytic methods offer a powerful tool for creating complex chiral molecules from simpler precursors. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Pyridineacetaldehyde, Alpha Oxo

Reactions Involving the Alpha-Keto Aldehyde Functionality

The distinct structure of 3-Pyridineacetaldehyde, alpha-oxo-, featuring both an aldehyde and a ketone functional group, makes it a subject of significant interest in organic chemistry. This arrangement of functional groups imparts a unique reactivity to the molecule, particularly concerning the alpha-keto aldehyde moiety.

Tautomerism Studies: Keto-Enol Equilibrium

The presence of an α-hydrogen atom is a prerequisite for an aldehyde or ketone to undergo keto-enol tautomerism. stackexchange.comyoutube.com This process involves the interconversion between the keto form (containing a carbonyl group) and the enol form (containing a hydroxyl group attached to a double-bonded carbon). libretexts.org

In the case of 3-Pyridineacetaldehyde, alpha-oxo-, the α-oxo group facilitates keto-enol tautomerism. However, the keto form is generally more stable and therefore predominates. libretexts.org This preference for the keto tautomer is largely attributed to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org Theoretical studies on related systems suggest that resonance between the pyridine (B92270) nitrogen and the carbonyl group further enhances the stability of the keto form. While the enol form is less common, it can be transiently stabilized in polar solvents through intramolecular hydrogen bonding (O–H⋯N).

The equilibrium between the keto and enol tautomers can be influenced by the solvent. Generally, an increase in solvent polarity shifts the equilibrium towards the more polar tautomer. missouri.edu While it is often assumed that the keto form is more polar, theoretical calculations and experimental measurements for similar compounds like acetylacetone (B45752) have shown that the enol form can have a higher dipole moment. missouri.edu

Nucleophilic Additions to the Carbonyl Groups

The carbonyl groups in 3-Pyridineacetaldehyde, alpha-oxo- are electrophilic centers, making them susceptible to attack by nucleophiles. libretexts.org This reactivity is a cornerstone of the compound's chemistry, allowing for a variety of derivatization reactions. Generally, aldehydes are more reactive towards nucleophilic addition than ketones due to steric and electronic factors. libretexts.org

The mechanism of nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon hybridization changes from sp² to sp³. libretexts.orgkhanacademy.orgmasterorganicchemistry.com If the nucleophile is negatively charged, the reaction typically proceeds in two steps: nucleophilic attack followed by protonation of the resulting alkoxide. libretexts.org With neutral nucleophiles, the mechanism is slightly different, often involving the eventual elimination of a water molecule and the formation of a C=Nu bond. libretexts.org

Examples of nucleophilic addition reactions involving α-oxo aldehydes include:

Grignard Reagents: Reaction with organomagnesium halides, such as methylmagnesium bromide, results in the formation of secondary alcohols.

Condensation with Amines: Primary amines can react with the aldehyde group to form Schiff bases.

Cyanohydrin Formation: The addition of cyanide ions (CN⁻) to the carbonyl group leads to the formation of cyanohydrins. libretexts.org

Aldehyde Oxidation and Reduction Pathways

The aldehyde and ketone functionalities in 3-Pyridineacetaldehyde, alpha-oxo- can undergo both oxidation and reduction reactions, which involve the transfer of electrons. khanacademy.orgyoutube.com Oxidation corresponds to a loss of electrons and an increase in oxidation number, while reduction involves a gain of electrons and a decrease in oxidation number. khanacademy.orgyoutube.com

Oxidation: The aldehyde group is particularly susceptible to oxidation, which can be achieved using various oxidizing agents. This process would convert the aldehyde into a carboxylic acid.

Reduction: Both the aldehyde and ketone groups can be reduced to the corresponding alcohols. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The aldehyde is typically more readily reduced than the ketone.

Condensation Reactions and Cyclization Chemistry

The α-oxo aldehyde moiety in 3-Pyridineacetaldehyde, alpha-oxo- is a key structural feature that facilitates various condensation and cyclization reactions. These reactions are valuable for the synthesis of more complex heterocyclic systems.

Condensation Reactions: The aldehyde group's higher electrophilicity compared to ester or amide analogs makes it more reactive in condensation reactions. For instance, it can react with active methylene (B1212753) compounds in aldol-type condensations.

Cyclization Reactions: The molecule can undergo intramolecular or intermolecular cyclization under specific conditions.

Base-Mediated Cyclization: In the presence of a base like potassium carbonate in glycerol (B35011) at elevated temperatures, similar α-oxo aldehydes can undergo cyclization with amines or thioamides to form fused pyridine systems.

Acid-Catalyzed Cyclization: Acid catalysts like p-toluenesulfonic acid (PTSA) in ethanol (B145695) can promote the cyclization of α-oxo aldehydes with dinucleophiles such as 1,3-diaminopropane (B46017) to yield pyridine-annulated heterocycles.

Transition metal catalysts can also be employed to facilitate cyclization and other functionalization reactions.

Radical Reactions Involving the Alpha-Carbon

While less common than ionic reactions for this type of compound, radical reactions can potentially occur at the alpha-carbon, which is the carbon atom adjacent to the carbonyl group. The presence of the carbonyl group can stabilize an adjacent radical through resonance. Such reactions would typically be initiated by radical initiators and could involve processes like radical halogenation.

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of 3-Pyridineacetaldehyde, alpha-oxo- possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent reactivity allows the nitrogen to participate in various reactions.

The initial step in some synthetic routes to similar compounds involves the nucleophilic attack of the pyridine nitrogen on an electrophile. For instance, the reaction of pyridine with acrolein likely begins with the pyridine nitrogen attacking the β-carbon of acrolein.

Furthermore, the pyridine nitrogen can be a target for electrophiles in electrophilic aromatic substitution reactions, although the pyridine ring is generally less reactive than benzene (B151609) in such reactions. The presence of the electron-withdrawing α-oxoacetaldehyde group is expected to further deactivate the ring towards electrophilic attack. Conversely, the pyridine nitrogen facilitates nucleophilic aromatic substitution reactions at positions 2, 4, and 6 of the ring.

Protonation and Lewis Acid-Base Interactions

The chemical nature of 3-Pyridineacetaldehyde, alpha-oxo- is significantly influenced by protonation and its interactions as a Lewis acid and base. The molecule contains both a Lewis basic site (the nitrogen atom of the pyridine ring) and multiple electrophilic (Lewis acidic) centers (the carbonyl carbons).

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a target for protonation by Brønsted acids and coordination with Lewis acids. The interaction with a Lewis acid can significantly alter the electronic properties of the entire molecule. This coordination reduces the electron density of the π-conjugated system, which can lead to changes in its spectroscopic properties and reactivity. scispace.com For instance, the interaction of nitrogen-containing heterocycles with strong electrophilic Lewis acids can trigger charge transfer, reducing the electron density of the conjugated system and affecting the characteristics of its excited states. scispace.com

The relative Lewis acidity of interacting species is crucial; for example, the trend in acidity of boron trihalides is known to reverse depending on whether they interact with a strong or weak base. ambeed.com In the context of 3-Pyridineacetaldehyde, alpha-oxo-, the pyridine nitrogen would be considered a relatively strong base, capable of forming stable adducts. This interaction enhances the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. Lewis acid catalysis is a common strategy to activate carbonyl compounds for various transformations. mdpi.com

The carbonyl groups themselves, particularly the aldehyde, render the molecule electrophilic, allowing it to react with biological nucleophiles. youtube.com This electrophilic character is a cornerstone of its biological activity and synthetic utility. youtube.com

Table 1: Lewis Acid-Base Interaction Sites in 3-Pyridineacetaldehyde, alpha-oxo-

| Site | Type | Interaction | Consequence |

|---|---|---|---|

| Pyridine Nitrogen | Lewis Base | Protonation or coordination with a Lewis acid. | Increased electrophilicity of the carbonyl carbons; altered electronic and spectroscopic properties. scispace.com |

| Aldehyde Carbon | Lewis Acid (Electrophile) | Attack by nucleophiles. | Formation of addition products (e.g., hemiacetals, imines). youtube.com |

Complexation with Metal Centers

The pyridine nitrogen and the oxygen atoms of the alpha-oxo moiety provide ideal sites for coordination with metal ions, leading to the formation of stable metal complexes. Transition metal oxo complexes, which feature a metal-oxygen bond, are a significant class of compounds involved in numerous catalytic oxidations. libretexts.org

Research on related pyridine-carboxaldehyde compounds demonstrates a strong propensity for metal complexation. For example, pyridine-2-carboxaldehyde reacts with iron(III) nitrate (B79036) to form high-nuclearity iron(III)/oxo cage structures. tib.eu Similarly, terpyridine ligands readily form complexes such as µ-oxo bridged dinuclear iron species. msu.edu This suggests that 3-Pyridineacetaldehyde, alpha-oxo- can act as a ligand for iron and other transition metals.

Furthermore, metal catalysts are employed to enhance or direct the reactivity of this class of compounds. Key examples include:

Rhodium(III)-Catalyzed C–H Activation : These catalysts can promote the coupling of related α,β-unsaturated oximes with alkynes. youtube.com

Gold(III)-Catalyzed Alkyne Oxidation : Gold salts can mediate the oxidation of alkynes to form α-oxo carbenes, which can undergo further reactions. youtube.com

Chromium-Mediated Coupling : Cr/photoredox dual catalysis has been used for the synthesis of ketones from α-oxo acids and pyridinium (B92312) salts, proceeding through the cross-coupling of acyl and benzylic radicals. nih.gov

Palladium-Oxo Complexes : While terminal palladium-oxo units are rare, they have been stabilized within encapsulating ligands, highlighting the potential for palladium to participate in oxo-complex formation. nih.gov

The ability of 3-Pyridineacetaldehyde, alpha-oxo- to chelate metal ions is a critical aspect of its chemistry, opening avenues for its use in catalysis and materials science. youtube.com

Intermolecular and Intramolecular Reaction Mechanisms

Detailed Kinetic and Thermodynamic Analyses of Key Transformations

While specific quantitative kinetic and thermodynamic data for 3-Pyridineacetaldehyde, alpha-oxo- are not extensively documented in the surveyed literature, the principles governing its transformations can be understood by analyzing related alpha-keto aldehydes and carbonyl compounds. Key reactions are often governed by a choice between kinetic and thermodynamic control.

Kinetic vs. Thermodynamic Control: Many reactions involving carbonyls, such as enolate formation and aldol-type additions, can yield different products depending on the reaction conditions. acs.org

The kinetic product is formed fastest, usually via a lower energy transition state. Its formation is favored by rapid reactions at low temperatures using strong, sterically hindered bases. acs.org

The thermodynamic product is the most stable product. Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures and the use of weaker bases. acs.org

For 3-Pyridineacetaldehyde, alpha-oxo-, the hydrogen on the aldehyde carbon is the most acidic proton. Its removal would lead to an acyl anion equivalent. The stability of any potential enolate is influenced by the substitution of the resulting double bond. The thermodynamic enolate is typically the one that results in a more substituted, and therefore more stable, double bond. acs.org

Aldol (B89426) and Condensation Reactions: The aldol reaction, a dimerization of an aldehyde or ketone, is reversible. For aldehydes, the reaction is generally modestly exothermic and gives good yields of the aldol addition product. However, for ketones, the equilibrium often lies on the side of the reactants. Subsequent dehydration to an α,β-unsaturated carbonyl is a thermodynamically favorable step that can drive the reaction to completion. acs.org

Keto-Enol Tautomerism: Like other carbonyls, 3-Pyridineacetaldehyde, alpha-oxo- can exist in equilibrium with its enol tautomer. The keto form is generally much more stable. The rate of enolization is limited by the low concentration of the enol form but is catalyzed by both acids and bases. Computational studies on related systems, such as the conversion of sugars to thioesters, show that enol-to-keto isomerization is often highly exergonic with a low kinetic barrier. nih.gov

Table 2: Comparison of Kinetic and Thermodynamic Control in Carbonyl Reactions

| Feature | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Product | Forms fastest; less stable | Forms more slowly; more stable |

| Reaction Conditions | Low temperature, strong/bulky base, short reaction time | High temperature, weaker base, long reaction time (to allow equilibrium) |

| Transition State | Lower energy of activation | Higher energy of activation |

| Governing Factor | Rate of reaction | Stability of final product |

Role of Solvation and Catalysis in Reaction Outcomes

Solvation and catalysis are critical factors that dictate the pathway and efficiency of reactions involving 3-Pyridineacetaldehyde, alpha-oxo-. The choice of solvent can influence reactant solubility, stabilize transition states, and in some cases, participate directly in the reaction mechanism. Solvent polarity is a key parameter that must be optimized to maximize product purity and minimize side reactions. youtube.com

Catalysis is essential for many transformations of this compound:

Acid Catalysis : In the presence of an acid catalyst, the carbonyl oxygen is protonated, rendering the carbonyl carbon significantly more electrophilic. This activation allows weakly basic nucleophiles, which would not react under neutral conditions, to add to the carbonyl. Acid-catalyzed cyclization reactions are also a known pathway for related compounds. youtube.com

Base Catalysis : Bases are used to deprotonate the alpha-carbon, generating a nucleophilic enolate. This is the key step in reactions like the aldol condensation. Base-mediated cyclization is also a documented transformation for similar structures, for instance, using K₂CO₃ in glycerol at elevated temperatures. youtube.com

Nucleophilic Catalysis : In reactions like imine formation, certain nucleophiles can act as catalysts. Aniline is a classical catalyst for these reactions. In recent years, more advanced and efficient nucleophilic catalysts have been developed to accelerate oxime and hydrazone formation, making these reactions faster and more versatile.

Derivatization Chemistry of 3-Pyridineacetaldehyde, alpha-oxo-

Formation of Oximes and Hydrazones

The highly reactive aldehyde group of 3-Pyridineacetaldehyde, alpha-oxo- is particularly susceptible to nucleophilic attack, enabling straightforward derivatization. youtube.com Among the most common and useful of these reactions is the formation of oximes and hydrazones. These reactions are fundamental in organic chemistry and are widely used for bioconjugation, purification, and characterization. acs.org

Mechanism of Formation: The formation of both oximes and hydrazones proceeds through a similar two-step, acid-catalyzed, addition-elimination mechanism.

Nucleophilic Addition : The reaction begins with the nucleophilic attack of the nitrogen atom from hydroxylamine (B1172632) (for oximes) or a hydrazine (B178648) (for hydrazones) on the electrophilic aldehyde carbon. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.

Dehydration : The tetrahedral intermediate is then dehydrated through protonation of the hydroxyl group, turning it into a good leaving group (water). Subsequent elimination of water yields the final C=N double bond of the oxime or hydrazone.

These reactions are reversible, and the rate-determining step is often the dehydration of the intermediate. acs.org Oximes are generally more resistant to hydrolysis than analogous hydrazones.

Table 3: Derivatization to Form Oximes and Hydrazones

| Derivative | Reagent | General Structure | Key Features |

|---|---|---|---|

| Oxime | Hydroxylamine (NH₂OH) | R-CH=N-OH | Generally crystalline solids, poorly soluble in water; useful for identification and purification of aldehydes. |

| Hydrazone | Hydrazine (H₂N-NH₂) or substituted hydrazines | R-CH=N-NHR' | Versatile synthetic intermediates; reaction is a condensation that eliminates water. acs.org |

Synthesis of Cyclic Derivatives

The α-oxo-acetaldehyde functionality in 3-pyridineacetaldehyde, alpha-oxo-, also known as 3-pyridylglyoxal, serves as a versatile precursor for the synthesis of various heterocyclic compounds. The two adjacent carbonyl groups readily react with binucleophilic reagents to form a range of cyclic derivatives, most notably quinoxalines and imidazoles.

The synthesis of quinoxalines from 1,2-dicarbonyl compounds and o-phenylenediamines is a well-established and classic method. encyclopedia.pubnih.gov In this reaction, 3-pyridineacetaldehyde, alpha-oxo- undergoes a condensation reaction with substituted or unsubstituted o-phenylenediamines. The reaction typically proceeds by initial nucleophilic attack of one amino group on one of the carbonyl carbons, followed by cyclization and dehydration to form the aromatic quinoxaline (B1680401) ring. The reaction is often carried out in solvents like ethanol or acetic acid and can be catalyzed by acids. nih.gov The use of recyclable and environmentally friendly catalysts, such as alumina-supported heteropolyoxometalates, has also been reported to afford high yields at room temperature. nih.gov

Another important class of cyclic derivatives synthesized from 3-pyridineacetaldehyde, alpha-oxo- are imidazoles. The Debus-Radziszewski imidazole (B134444) synthesis provides a general method for the formation of tri- and tetra-substituted imidazoles from a dicarbonyl compound, an aldehyde, and ammonia (B1221849). wjpsonline.comnih.gov In this multicomponent reaction, 3-pyridineacetaldehyde, alpha-oxo- can react with an aldehyde and two equivalents of ammonia or an ammonium (B1175870) salt (like ammonium acetate) to yield a 2,4(5)-disubstituted imidazole where the substituent at the 4- or 5-position is the 3-pyridyl group. The reaction conditions can vary, including refluxing in glacial acetic acid or using microwave irradiation to accelerate the process. researchgate.net

The following table summarizes the synthesis of these key cyclic derivatives from 3-pyridineacetaldehyde, alpha-oxo-.

| Heterocycle | Reagents | General Reaction Conditions | Expected Product |

| Quinoxaline | o-Phenylenediamine | Ethanol or acetic acid, room temperature to reflux | 2-(Pyridin-3-yl)quinoxaline |

| Imidazole | Aldehyde, Ammonia/Ammonium Acetate (B1210297) | Glacial acetic acid, reflux or microwave irradiation | 2-Substituted-4-(pyridin-3-yl)-1H-imidazole |

Transformations to Carboxylic Acids and Other Functional Groups

The α-oxo-acetaldehyde moiety of 3-pyridineacetaldehyde, alpha-oxo- can be transformed into various other functional groups, with the formation of carboxylic acids being a significant conversion. This transformation can be achieved through oxidative methods or rearrangement reactions.

A primary method for converting α-keto aldehydes to carboxylic acids is through oxidation. Various oxidizing agents can be employed for this purpose. For instance, hydrogen peroxide can be used, often in an aqueous medium, to oxidize the aldehyde group to a carboxylic acid, which could potentially yield 3-pyridylglyoxylic acid. pnnl.govmdpi.com Another reagent that can be utilized is selenium dioxide (SeO₂), which is known to oxidize α-methylene groups adjacent to a carbonyl to a 1,2-dicarbonyl compound, and can also oxidize aldehydes to carboxylic acids. adichemistry.comchemicalbook.com The reaction with SeO₂ can be performed in various solvents, including dioxane or acetic acid. Nitric acid is another powerful oxidizing agent that can convert aldehydes to their corresponding carboxylic acids. google.comgoogle.com

In the absence of an external oxidizing agent, α-keto aldehydes can undergo disproportionation reactions in the presence of a strong base, a transformation known as the Cannizzaro reaction. beilstein-journals.orgadichemistry.com For 3-pyridineacetaldehyde, alpha-oxo-, an intramolecular Cannizzaro reaction would be expected. In this reaction, one carbonyl group is oxidized to a carboxylic acid, while the other is reduced to an alcohol. This would lead to the formation of α-hydroxy-3-pyridineacetic acid. The reaction is typically carried out in a concentrated aqueous or alcoholic solution of a strong base like sodium or potassium hydroxide (B78521). beilstein-journals.orgacs.org

A related transformation is the benzilic acid rearrangement, which is characteristic of 1,2-diketones but can also be relevant for α-keto aldehydes under certain conditions. wikipedia.orgchemistry-reaction.comorganic-chemistry.org This rearrangement involves the 1,2-migration of an aryl or alkyl group upon treatment with a strong base to form an α-hydroxy carboxylic acid. uomustansiriyah.edu.iqyoutube.com For 3-pyridineacetaldehyde, alpha-oxo-, this would also result in the formation of α-hydroxy-3-pyridineacetic acid.

The table below outlines the potential transformations of 3-pyridineacetaldehyde, alpha-oxo- to carboxylic acids and other related functional groups.

| Transformation | Reagent/Reaction Type | Product |

| Oxidation | Hydrogen Peroxide | 3-Pyridylglyoxylic acid |

| Oxidation | Selenium Dioxide | 3-Pyridylglyoxylic acid |

| Oxidation | Nitric Acid | 3-Pyridylglyoxylic acid |

| Rearrangement | Strong Base (Cannizzaro Reaction) | α-Hydroxy-3-pyridineacetic acid |

| Rearrangement | Strong Base (Benzilic Acid Rearrangement) | α-Hydroxy-3-pyridineacetic acid |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of 3-Pyridineacetaldehyde, alpha-oxo- in solution. Through a combination of one- and two-dimensional NMR experiments, a comprehensive picture of the proton and carbon framework can be assembled.

¹H NMR and ¹³C NMR for Backbone and Functional Group Assignment

The ¹H NMR spectrum of 3-Pyridineacetaldehyde, alpha-oxo- provides critical information about the electronic environment of the protons in the molecule. The pyridine (B92270) ring protons typically appear in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their relative positions on the ring. The aldehydic proton is highly deshielded and is expected to resonate at a significantly downfield shift (δ 9.5-10.5 ppm).

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbons of the ketone and aldehyde groups are particularly noteworthy, appearing in the highly deshielded region of the spectrum (δ 180-200 ppm). The carbon atoms of the pyridine ring resonate in the aromatic region (δ 120-150 ppm). The specific chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the dicarbonyl substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Pyridineacetaldehyde, alpha-oxo- This table is based on typical chemical shift values for the functional groups and pyridine ring system. Actual experimental values may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde CH | 9.5 - 10.5 | 190 - 200 |

| Ketone C=O | - | 185 - 195 |

| Pyridine C2-H | 8.8 - 9.2 | 150 - 155 |

| Pyridine C4-H | 8.0 - 8.4 | 135 - 140 |

| Pyridine C5-H | 7.3 - 7.7 | 123 - 128 |

| Pyridine C6-H | 8.6 - 9.0 | 148 - 152 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To definitively assign the proton and carbon signals and establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-Pyridineacetaldehyde, alpha-oxo-, COSY would show correlations between the adjacent protons on the pyridine ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the carbon signals for each protonated carbon of the pyridine ring.

Dynamic NMR for Tautomeric and Conformational Studies

In solution, 3-Pyridineacetaldehyde, alpha-oxo- has the potential to exist in equilibrium between its keto-aldehyde form and an enol tautomer. Dynamic NMR spectroscopy, which involves recording spectra at different temperatures, can provide evidence for such tautomeric equilibria. Changes in the chemical shifts, signal broadening, or the appearance of new signals with varying temperature can indicate the presence of multiple species in dynamic exchange. Furthermore, these studies can shed light on the rotational barriers around the single bond connecting the pyridine ring and the dicarbonyl unit, offering insights into the molecule's preferred conformation in solution.

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Carbonyl and Pyridine Modes

The IR and Raman spectra of 3-Pyridineacetaldehyde, alpha-oxo- are dominated by characteristic vibrations of the carbonyl groups and the pyridine ring.

Carbonyl Stretching (νC=O): The two carbonyl groups (aldehyde and ketone) will give rise to strong absorption bands in the IR spectrum, typically in the region of 1680-1750 cm⁻¹. The exact positions of these bands can be influenced by conjugation with the pyridine ring and potential intramolecular interactions. The Raman spectrum will also show corresponding signals, which can be useful for confirming the assignments.

Pyridine Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for 3-Pyridineacetaldehyde, alpha-oxo- This table presents expected ranges for the main vibrational modes. Experimental values can be influenced by the physical state (solid, liquid) and intermolecular interactions.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretch (Pyridine) | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aldehyde) | 2700 - 2900 | IR, Raman |

| C=O Stretch (Ketone) | 1680 - 1720 | IR (strong), Raman (medium) |

| C=O Stretch (Aldehyde) | 1700 - 1740 | IR (strong), Raman (medium) |

| C=N/C=C Stretch (Pyridine) | 1400 - 1600 | IR, Raman |

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical tool for determining the molecular weight and confirming the fragmentation patterns of 3-Pyridineacetaldehyde, alpha-oxo-.

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which can be used to determine its elemental composition. The molecular formula for 3-Pyridineacetaldehyde, alpha-oxo-, is C₇H₅NO₂. The theoretical exact mass can be calculated using the precise masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Table 1: Calculated Isotopic Mass for 3-Pyridineacetaldehyde, alpha-oxo-

| Property | Value |

| Molecular Formula | C₇H₅NO₂ |

| Monoisotopic Mass | 135.0320 u |

| Nominal Mass | 135 u |

| Molar Mass | 135.12 g/mol |

This table presents the calculated mass values for the compound based on its molecular formula.

Electron Ionization (EI) mass spectrometry is a common technique where a molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragments. Analyzing these fragments helps to piece together the original structure. uni-saarland.de For 3-Pyridineacetaldehyde, alpha-oxo-, which contains a pyridine ring, a ketone, and an aldehyde, several fragmentation pathways are predictable. libretexts.org

Common fragmentation patterns for ketones and aldehydes include alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgopenstax.org

Alpha-Cleavage 1: Cleavage between the two carbonyl groups would be a primary fragmentation pathway. This would result in the formation of a pyridinoyl cation (C₅H₄N-CO⁺) with a mass-to-charge ratio (m/z) of 106 and a formyl radical (•CHO).

Alpha-Cleavage 2: Cleavage of the bond between the aldehyde carbonyl and its hydrogen would result in the loss of a hydrogen atom (1 u), leading to a fragment at M-1 (m/z 134). libretexts.org

Alpha-Cleavage 3: Loss of the entire formyl group (CHO, 29 u) would generate a pyridinoyl cation, also observed at m/z 106. libretexts.org

Pyridine Ring Fragmentation: The stable aromatic pyridine ring would likely remain intact, with a characteristic peak at m/z 78 corresponding to the pyridine cation radical (C₅H₄N⁺).

Table 2: Predicted Mass Spectrometry Fragmentation for 3-Pyridineacetaldehyde, alpha-oxo-

| m/z | Proposed Fragment | Formula | Notes |

| 135 | Molecular Ion [M]⁺• | [C₇H₅NO₂]⁺• | The parent ion. |

| 106 | Pyridinoyl cation | [C₆H₄NO]⁺ | Result of alpha-cleavage, loss of •CHO. |

| 78 | Pyridine cation | [C₅H₄N]⁺ | Loss of the glyoxal (B1671930) side chain. |

This table outlines the expected major fragments of 3-Pyridineacetaldehyde, alpha-oxo- under electron ionization mass spectrometry.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. While specific crystallographic data for 3-Pyridineacetaldehyde, alpha-oxo- itself is limited, analysis of closely related structures provides significant insight. For instance, X-ray diffraction studies on cocrystals of other pyridine-containing molecules, such as trans-bis(pyridin-3-yl)ethylene and N-(pyridine-2-carbonyl)pyridine-2-carboxamide, have detailed the planarity, bond angles, and intermolecular interactions like hydrogen bonding that define their crystal packing. nsf.govnih.gov

Advanced Spectroscopic Techniques

Beyond standard mass spectrometry and crystallography, other advanced techniques can probe the electronic and gas-phase structures of molecules like 3-Pyridineacetaldehyde, alpha-oxo-.

Photoelectron spectroscopy (PES) measures the kinetic energies of electrons ejected from a molecule upon irradiation, providing direct information about its electronic structure. X-ray Photoelectron Spectroscopy (XPS) probes core-level electrons, while Ultraviolet Photoelectron Spectroscopy (UPS) examines valence electrons.

Although specific PES data for 3-Pyridineacetaldehyde, alpha-oxo- is not available in the provided search results, the technique would be invaluable for understanding its electronic properties. XPS could distinguish the carbon atoms in their different chemical environments (pyridine ring, ketone carbonyl, aldehyde carbonyl) and the nitrogen and oxygen atoms. UPS would reveal the energies of the molecular orbitals, particularly the lone pairs on the oxygen and nitrogen atoms and the π-orbitals of the conjugated system, which are crucial for the molecule's reactivity.

While specific rotational spectroscopy studies on 3-Pyridineacetaldehyde, alpha-oxo- were not found, research on related pyridine-acetaldehyde derivatives highlights its potential. Such studies combine rotational spectroscopy with computational methods to resolve conformational details, like dihedral angles between the pyridine ring and the side chain. This approach would be ideal for determining the preferred gas-phase conformation of 3-Pyridineacetaldehyde, alpha-oxo-, and understanding the rotational barriers of the functional groups.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating the electronic structure and geometry of molecules. For compounds like 3-Pyridineacetaldehyde, alpha-oxo-, these methods offer a detailed picture of the electron distribution and the energies of different molecular conformations.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. By approximating the electron density, DFT calculations can determine the most stable three-dimensional arrangement of atoms (geometry optimization) and describe the distribution of electrons within the molecule (electronic structure).

For pyridine (B92270) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to investigate their electronic structures. These calculations can elucidate key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can provide further details on charge distribution, revealing how the electron-withdrawing nature of the pyridine nitrogen and the carbonyl groups influences the molecule's reactivity.

Table 1: Representative DFT-Calculated Electronic Properties of a Pyridine Derivative

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.5 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Measure of the overall polarity of the molecule. |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, particularly for smaller molecules. While computationally more demanding than DFT, they are valuable for benchmarking other methods and for calculations where high accuracy is paramount. For example, geometry optimization of amino acids has been performed using various ab initio and other computational methods to compare their accuracy. mdpi.com

Conformational Analysis and Potential Energy Surfaces

The flexibility of the bond connecting the pyridine ring to the glyoxal (B1671930) moiety in 3-Pyridineacetaldehyde, alpha-oxo- allows for different spatial orientations, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is achieved by calculating the potential energy surface (PES), which maps the energy of the molecule as a function of its geometry.

For similar molecules, such as pyridine-3-carboxaldehydes, X-ray crystal structure analysis and computational methods have been used to establish preferred conformations, which can be influenced by factors like intramolecular hydrogen bonding. mdpi.com Understanding the conformational landscape is crucial as different conformers can exhibit distinct chemical and physical properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their movements and interactions. By simulating the motions of atoms and molecules over time, MD can offer insights into the dynamic processes that are not accessible through static quantum chemical calculations.

Studies of Solution-Phase Behavior and Interactions

MD simulations are particularly powerful for investigating the behavior of molecules in solution. For a compound like 3-Pyridineacetaldehyde, alpha-oxo-, simulations in an aqueous environment can reveal how the molecule interacts with water molecules. These simulations can characterize the hydration shell around the molecule, identifying the number and orientation of water molecules that are in close contact. Studies on other organic molecules, such as the glycine (B1666218) zwitterion in aqueous solution, have shown how hydration layers are formed and how they are influenced by the presence of ions. researchgate.net Similarly, all-atom MD simulations have been used to study the dynamics of small organic molecules within polyelectrolyte brush layers in water. rsc.org

Solvent Effects on Reactivity and Structure

The solvent can have a profound effect on the structure, stability, and reactivity of a solute molecule. MD simulations can be used to explore these solvent effects in detail. For instance, the conformational preferences of 3-Pyridineacetaldehyde, alpha-oxo- may change in different solvents due to varying degrees of stabilization of different conformers.

Furthermore, MD simulations can be combined with quantum mechanics in what are known as Quantum Mechanics/Molecular Mechanics (QM/MM) methods. These hybrid approaches allow for the study of chemical reactions in solution by treating the reacting species with a high level of quantum mechanical theory while the surrounding solvent is described by a simpler molecular mechanics force field. This approach has been used to study the adsorption of pyridine derivatives on metal surfaces in aqueous environments, providing insights into how the solvent mediates these interactions. mdpi.com

Spectroscopic Parameter Prediction

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which are invaluable for the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts and coupling constants, aiding in the interpretation of experimental spectra. While specific theoretical NMR data for 3-Pyridineacetaldehyde, alpha-oxo- is not extensively documented in dedicated studies, the methodology for such predictions is well-established.

The process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(2d,p). nih.gov

NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

Reference Standardization: The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For 3-Pyridineacetaldehyde, alpha-oxo-, the electron-withdrawing nature of the pyridine ring and the alpha-oxo group would significantly impact the chemical shifts of nearby protons and carbons. Online databases and prediction software can also provide rapid estimations of NMR spectra based on extensive datasets of known compounds. nmrdb.org The accuracy of these predictions has been continually improving with the development of more sophisticated algorithms and machine learning models. sourceforge.io

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Pyridineacetaldehyde, alpha-oxo- (Illustrative) Note: This table is illustrative and based on general principles of NMR prediction. Actual values would require specific computational studies.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Theoretical calculations of vibrational frequencies and their corresponding intensities are crucial for assigning experimental spectral bands to specific molecular motions.

Studies on related molecules, such as pyridine carboxaldehydes, have demonstrated the efficacy of DFT methods, particularly B3LYP with the 6-311++G(d,p) basis set, for accurately predicting vibrational spectra. nih.gov These calculations yield a set of normal modes of vibration, each with a characteristic frequency and intensity. q-chem.com

For 3-Pyridineacetaldehyde, alpha-oxo-, key vibrational modes would include:

C=O stretching: A strong band in the IR spectrum, typically in the region of 1700-1740 cm⁻¹, characteristic of the aldehyde carbonyl group.

C-H stretching: Bands corresponding to the aldehyde C-H and aromatic C-H bonds.

Pyridine ring vibrations: A series of characteristic bands for the stretching and bending modes of the pyridine ring.

The comparison between calculated and experimental spectra can help confirm the molecular structure and provide insights into conformational isomers. nih.gov

Table 2: Predicted Key Vibrational Frequencies for 3-Pyridineacetaldehyde, alpha-oxo- (Illustrative) Note: This table is illustrative. Precise values are obtained from specific computational calculations.

Electronic Properties Analysis

The analysis of electronic properties provides a deeper understanding of a molecule's reactivity, stability, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. aimspress.com

For 3-Pyridineacetaldehyde, alpha-oxo-, the HOMO is expected to be localized primarily on the pyridine ring, which is electron-rich. The LUMO is likely to be centered on the electron-deficient alpha-oxo-acetaldehyde moiety. A smaller HOMO-LUMO gap would suggest higher reactivity. aimspress.com Computational programs can visualize the spatial distribution of these orbitals, providing a clear picture of the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. It allows for the investigation of charge transfer and hyperconjugative interactions within the molecule. mdpi.com

The Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution of a molecule in three dimensions. libretexts.org It is generated by calculating the electrostatic potential at the molecule's surface. deeporigin.com The EPS map is color-coded to indicate regions of positive, negative, and neutral electrostatic potential. libretexts.orgdeeporigin.com

For 3-Pyridineacetaldehyde, alpha-oxo-, the EPS map would show:

Negative potential (red/yellow): Around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating regions susceptible to electrophilic attack. researchgate.net

Positive potential (blue): Around the hydrogen atoms, particularly the aldehyde proton, indicating regions susceptible to nucleophilic attack. researchgate.net

These maps are invaluable for predicting how the molecule will interact with other molecules, such as receptors or solvents, and for understanding non-covalent interactions. scispace.comrsc.org

Table 3: Compound Names Mentioned in the Article

Biochemical Interactions and Mechanistic Probes Non Clinical Focus

Role as an Alpha-Keto Acid Analogue in Enzymatic Studies

As a structural analogue of α-keto acids, which are pivotal intermediates in metabolism, 3-Pyridineacetaldehyde, alpha-oxo- serves as a valuable tool for investigating the mechanisms of enzymes that process these substrates. The 2-oxoacid dehydrogenase complexes (ODHc), for example, are large, multi-enzyme machinery responsible for the oxidative decarboxylation of α-keto acids. mdpi.com These complexes utilize cofactors like thiamin diphosphate (B83284) (ThDP) and NAD+ to process substrates such as pyruvate (B1213749) and α-ketoglutarate. mdpi.com The study of analogues like 3-Pyridineacetaldehyde, alpha-oxo- can provide insights into substrate binding and the catalytic cycle of such enzymes.

3-Pyridineacetaldehyde, alpha-oxo- can act as a substrate for various oxidoreductases, particularly dehydrogenases and reductases that recognize carbonyl compounds. The reactivity of the compound's two carbonyl groups can be targeted by enzymes like alcohol dehydrogenases (ADHs) and aldehyde oxidases (AOs), which catalyze the reduction of ketones and aldehydes or the oxidation of aldehydes, respectively. csic.esnih.gov

Enzymatic reduction typically involves the transfer of a hydride ion from a coenzyme, such as NADH or NADPH, to one of the carbonyl carbons. The substrate specificity can vary significantly between different enzymes, with some preferentially reducing the aldehyde group while others may target the ketone. For instance, studies on similar aldehydes show that ADHs can facilitate their reduction to the corresponding alcohol, a reaction that is often reversible. csic.es The kinetics of such reactions can be influenced by the concentrations of both the substrate and the coenzyme. csic.es

Table 1: Potential Enzymatic Transformations of 3-Pyridineacetaldehyde, alpha-oxo-

| Enzyme Class | Substrate Group | Potential Product | Coenzyme |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Aldehyde or Ketone | Primary or Secondary Alcohol | NAD(P)H |

| Aldehyde Dehydrogenase (ALDH) | Aldehyde | Carboxylic Acid | NAD(P)+ |

| Aldehyde Oxidase (AO) | Aldehyde | Carboxylic Acid | - |

| Carbonyl Reductase | Aldehyde or Ketone | Alcohol | NAD(P)H |

Beyond serving as a substrate, 3-Pyridineacetaldehyde, alpha-oxo- can function as an inhibitor of various metabolic enzymes. Its ability to form covalent bonds with nucleophilic residues in an enzyme's active site can lead to irreversible inhibition. libretexts.org Alternatively, it can act as a reversible inhibitor through several mechanisms. libretexts.orglibretexts.org

Competitive Inhibition : The structural similarity of 3-Pyridineacetaldehyde, alpha-oxo- to natural α-keto acid substrates allows it to compete for binding to the enzyme's active site. youtube.com In this scenario, the inhibitor binds to the free enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. youtube.com

Non-competitive Inhibition : The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). youtube.com This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. nih.gov

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing the release of products. youtube.com

The specific mechanism of inhibition depends on the particular enzyme and the nature of the interactions between the enzyme, substrate, and inhibitor. nih.gov

Table 2: Overview of Reversible Enzyme Inhibition Mechanisms

| Inhibition Type | Inhibitor Binding Site | Effect on Vmax | Effect on Km |

|---|---|---|---|

| Competitive | Active site (binds to free enzyme) | Unchanged | Increased |

| Non-competitive | Allosteric site (binds to enzyme or ES complex) | Decreased | Unchanged |

| Uncompetitive | Allosteric site (binds only to ES complex) | Decreased | Decreased |

Interactions with Coenzymes and Cofactors

The enzymatic processing of 3-Pyridineacetaldehyde, alpha-oxo- is intrinsically linked to its interaction with coenzymes and cofactors. In reactions catalyzed by dehydrogenases, coenzymes like NAD+ (nicotinamide adenine (B156593) dinucleotide) and its phosphorylated counterpart, NADP+, act as electron acceptors in oxidation reactions, becoming reduced to NADH and NADPH. csic.es Conversely, in reduction reactions, NADH and NADPH serve as electron donors. organic-chemistry.org

For enzymes that mimic the action of 2-oxoacid dehydrogenase complexes, other cofactors are essential. mdpi.com Thiamin diphosphate (ThDP) is a key cofactor for decarboxylases, where it forms a covalent intermediate with the keto-substrate, facilitating the cleavage of a carbon-carbon bond. mdpi.com The subsequent transfer of the resulting acyl group often involves lipoamide (B1675559) and Coenzyme A. mdpi.com Therefore, when studying the interaction of 3-Pyridineacetaldehyde, alpha-oxo- with such enzyme systems, the presence and concentration of these cofactors are critical variables.

Formation and Reactivity of Schiff Bases with Amino Compounds

A significant aspect of the biochemistry of 3-Pyridineacetaldehyde, alpha-oxo- is its ability to react with primary amino groups to form Schiff bases (or imines). wikipedia.org This reaction is a condensation in which the carbonyl oxygen is replaced by a nitrogen atom, with the elimination of a water molecule. taylorandfrancis.com The reaction can occur with the terminal amino groups of amino acids, peptides, and proteins, or with the side chains of amino acids like lysine. wikipedia.org

The formation of a Schiff base is typically a reversible process, initiated by the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the compound. wikipedia.org The resulting imine can be stabilized by conjugation with the pyridine (B92270) ring. These Schiff bases can be intermediates in enzymatic reactions, such as in transamination processes where pyridoxal (B1214274) phosphate (B84403) (PLP), another enzyme cofactor, is involved. wikipedia.org The formation of these adducts with proteins can alter their structure and function.

Applications as a Chemical Probe for Biological Systems (e.g., studying pathways)

The defined chemical reactivity of 3-Pyridineacetaldehyde, alpha-oxo- allows it to be used as a chemical probe to investigate biological systems. By acting as a selective substrate or inhibitor for a particular enzyme, it can help to elucidate that enzyme's role within a complex metabolic network. utah.edu